molecular formula C29H15ClFN7Na4O13S4 B13413535 Tetrasodium 2-((8-((4-((4-chlorophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate CAS No. 70833-54-4

Tetrasodium 2-((8-((4-((4-chlorophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B13413535
CAS No.: 70833-54-4
M. Wt: 944.1 g/mol
InChI Key: UTIYORRFGQOXTE-UHFFFAOYSA-J
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Description

2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including amino, fluoro, and sulphonate groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: Initial nitration of naphthalene derivatives followed by reduction to form amino groups.

    Diazotization and Coupling: Diazotization of the amino groups and subsequent coupling with other aromatic compounds to form azo linkages.

    Sulphonation: Introduction of sulphonate groups through sulphonation reactions under controlled conditions.

    Fluorination and Chlorination: Incorporation of fluoro and chloro groups via halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions involving halogen atoms and sulphonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine and fluorine, sulphonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its sulphonate groups may facilitate binding to proteins or enzymes, while the fluoro and chloro groups can enhance its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azo dyes and triazine derivatives, such as:

  • 2-8-4-(4-bromophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt)
  • 2-8-4-(4-methylphenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt)

Uniqueness

The uniqueness of 2-8-4-(4-chlorophenyl)amino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulphonato-2-naphthylazonaphthalene-1,5-disulphonate (sodium salt) lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

CAS No.

70833-54-4

Molecular Formula

C29H15ClFN7Na4O13S4

Molecular Weight

944.1 g/mol

IUPAC Name

tetrasodium;5-[[4-(4-chloroanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C29H19ClFN7O13S4.4Na/c30-14-4-6-15(7-5-14)32-28-34-27(31)35-29(36-28)33-20-12-16(52(40,41)42)10-13-11-22(54(46,47)48)24(25(39)23(13)20)38-37-19-9-8-17-18(26(19)55(49,50)51)2-1-3-21(17)53(43,44)45;;;;/h1-12,39H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,32,33,34,35,36);;;;/q;4*+1/p-4

InChI Key

UTIYORRFGQOXTE-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)F)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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